What is the chemical structure of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
What is the chemical structure of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
An In-depth Technical Guide to 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
This technical guide provides a comprehensive overview of the chemical entity 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde, a substituted pyrazole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications, grounded in established scientific principles and supported by authoritative references.
Chemical Identity and Structure
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound featuring a central pyrazole ring, which is a common scaffold in a multitude of biologically active molecules.[1] The pyrazole core is substituted at the 1, 3, and 4 positions with an ethyl group, a phenyl group, and an acetaldehyde moiety, respectively.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde |
| CAS Number | 2098088-99-2[2] |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.26 g/mol |
| Canonical SMILES | O=CCc1c(cn(n1)CC)c2ccccc2 |
| InChI | InChI=1S/C13H14N2O/c1-2-15-13(11-9-14-16)12(15)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 |
| InChIKey | ZJBHXWHGARNKTO-UHFFFAOYSA-N |
The presence of the acetaldehyde functional group, a reactive aldehyde, suggests that this molecule can serve as a versatile intermediate for further chemical modifications.[3][4][5] The pyrazole scaffold itself is known to be a "biologically privileged" structure due to its ability to engage in various biological interactions.[1]
Caption: Chemical structure of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde.
Proposed Synthesis
The proposed synthesis commences with the condensation of ethyl benzoylacetate and ethylhydrazine to form the pyrazole core. This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde precursor, which is then homologated to the target acetaldehyde.
Caption: Proposed synthetic pathway for 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde.
Experimental Protocol
Step 1: Synthesis of 1-Ethyl-3-phenyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl benzoylacetate (1 equivalent) in glacial acetic acid, add ethylhydrazine oxalate (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with copious amounts of water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 1-ethyl-3-phenyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
-
In a three-necked flask equipped with a dropping funnel and a condenser, place phosphorus oxychloride (POCl₃, 3 equivalents) and cool it in an ice bath.
-
Add N,N-dimethylformamide (DMF, 3 equivalents) dropwise to the cooled POCl₃ with constant stirring to form the Vilsmeier reagent.
-
To this reagent, add a solution of 1-ethyl-3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in DMF.
-
Heat the reaction mixture at 60-70°C for 2-3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Step 3: Synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
-
Suspend methoxymethyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0°C and add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution back to 0°C and add a solution of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Dissolve the crude enol ether in a mixture of THF and aqueous hydrochloric acid and stir at room temperature for 1-2 hours to effect hydrolysis.
-
Neutralize the reaction mixture and extract the final product with ethyl acetate.
-
Purify the product by column chromatography to yield 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde.
Physicochemical Properties
The physicochemical properties of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde can be predicted based on its structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Based on the molecular weight and presence of polar groups. |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. | Typical for organic molecules of this size. |
| pKa | The pyrazole ring is weakly basic. | The lone pair on the N2 nitrogen can be protonated. |
| LogP | A moderately lipophilic compound. | Calculated LogP values for similar structures are in the range of 2-3. |
Potential Applications in Drug Development and Research
The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates containing this scaffold. Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
The subject molecule, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde, possesses several features that make it an attractive starting point for drug discovery programs:
-
Versatile Chemical Handle: The acetaldehyde group is a reactive functional group that can be readily transformed into a variety of other functionalities. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. For example, it can undergo reductive amination to form substituted amines, oxidation to a carboxylic acid, or be used in aldol and other carbon-carbon bond-forming reactions.
-
Privileged Scaffold: The 1,3-disubstituted pyrazole core is a well-established pharmacophore. The specific substitution pattern with an ethyl group at N1 and a phenyl group at C3 can be further optimized to enhance target binding and pharmacokinetic properties.
-
Potential for Target-Specific Inhibitors: By modifying the substituents on the pyrazole ring and elaborating the acetaldehyde side chain, it is conceivable to design potent and selective inhibitors for various enzyme families, such as kinases, phosphodiesterases, or proteases.
Conclusion
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is a valuable chemical entity with significant potential as a building block in the synthesis of novel bioactive compounds. Its straightforward, albeit multi-step, proposed synthesis from commercially available starting materials makes it an accessible intermediate for research and development laboratories. The presence of a reactive acetaldehyde moiety on a biologically relevant pyrazole scaffold provides a versatile platform for the exploration of new chemical space in the ongoing quest for more effective and safer therapeutic agents. Further investigation into the biological activities of derivatives of this compound is warranted.
References
-
RSC. Supplementary Data. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
Jadhav, S. D., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1634-1641. [Link]
-
PubChem. Acetaldehyde. [Link]
-
PCC Group. (2024, June 14). Acetaldehyde - properties, characteristics and health effects. [Link]
-
ResearchGate. (2014). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]
-
ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 2098088-99-2|2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde|BLD Pharm [bldpharm.com]
- 3. A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future [mdpi.com]
- 4. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. jpsionline.com [jpsionline.com]
